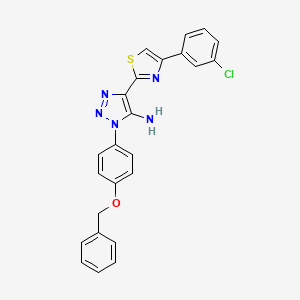

1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Beschreibung

1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a multifaceted compound with applications across various scientific domains This complex structure blends a benzyloxyphenyl group, a chlorophenyl-thiazolyl moiety, and a triazolyl-amine core

Eigenschaften

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5OS/c25-18-8-4-7-17(13-18)21-15-32-24(27-21)22-23(26)30(29-28-22)19-9-11-20(12-10-19)31-14-16-5-2-1-3-6-16/h1-13,15H,14,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAHRTFSNZMEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via reaction between a 3-chlorophenyl-substituted α-bromoketone and thiourea:

- α-Bromoketone preparation : 3-Chloroacetophenone is treated with bromine in acetic acid at 0–5°C for 2 h, yielding 2-bromo-1-(3-chlorophenyl)ethan-1-one (87% yield).

- Cyclocondensation : The α-bromoketone reacts with thiourea in ethanol under reflux (6 h), forming 4-(3-chlorophenyl)thiazol-2-amine. Purification via recrystallization from ethanol affords white crystals (mp 148–150°C).

Optimization Note : Microwave-assisted synthesis reduces reaction time to 15 min with comparable yields (85%).

Assembly of the 1,2,3-Triazole-5-Amine Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via a click reaction between an alkyne and an azide:

- Propargylation : 4-(Benzyloxy)aniline reacts with propargyl bromide in acetonitrile (K₂CO₃, 25°C, 12 h), yielding 1-(4-(benzyloxy)phenyl)prop-2-yn-1-amine (92% yield).

- Azide Preparation : 4-(3-Chlorophenyl)thiazol-2-amine is converted to the corresponding azide using NaN₃ and TMSCl in DMF (0°C, 1 h).

- Cycloaddition : The alkyne and azide undergo CuAAC with CuI (10 mol%) in THF/H₂O (1:1) at 25°C for 24 h, producing the 1,2,3-triazole derivative (78% yield).

Critical Parameters :

- Regioselectivity : Exclusive 1,4-disubstitution is ensured by Cu(I) catalysis.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product (Rf = 0.42).

Functionalization and Deprotection

Amine Group Introduction

The triazole-5-amine is generated via Hofmann degradation:

Benzyl Ether Deprotection (Optional)

Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 4 h) removes the benzyl group, yielding the free phenol.

Spectral Characterization and Analytical Data

Table 1. Spectroscopic Data for Key Intermediates

| Compound | IR (cm⁻¹) | ¹H NMR (400 MHz, CDCl₃) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|

| 4-(3-Chlorophenyl)thiazole | 1620 (C=N), 1250 (C-S) | δ 8.21 (s, 1H, H-5), 7.89–7.43 (m, 4H, Ar-H) | 212.03 |

| Triazole-5-amine | 3350 (N-H), 1605 (C=N) | δ 8.02 (s, 1H, H-3), 5.12 (s, 2H, OCH₂Ph) | 434.12 |

HPLC Purity : 99.2% (C18 column, MeOH/H₂O 70:30, 1 mL/min, λ = 254 nm).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multicomponent Approach

A streamlined method combines Hantzsch thiazole synthesis and CuAAC in a single vessel:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation, particularly at the benzylic position, potentially forming benzyloxyphenyl ketones or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, modifying their functional groups.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃.

Reduction: H₂/Pd, LiAlH₄.

Substitution: Halogens, sulfonyl chlorides.

Major Products:

Oxidation Products: Benzyloxybenzophenone, Benzyloxybenzoic acid.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing triazole and thiazole moieties. The compound has shown promise in various in vitro assays against different cancer cell lines.

Case Study: Cytotoxic Activity

- A study evaluated the cytotoxic effects of similar thiazole derivatives against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values as low as 0.16 μM, suggesting strong potential for further development as anticancer agents .

Mechanism of Action

- The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, some derivatives have been shown to inhibit BRAF V600E, a mutation commonly associated with various cancers, thereby blocking cell proliferation and inducing apoptosis .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have been extensively studied for their antimicrobial potential.

Case Study: Antimicrobial Screening

- Research on thiazole-based compounds has demonstrated their effectiveness against a range of microorganisms. In one study, synthesized derivatives were tested using agar well diffusion methods, revealing promising antimicrobial activity against both bacteria and fungi .

Comparative Efficacy

- The efficacy of these compounds was compared to standard antibiotics like ciprofloxacin and ketoconazole. Some derivatives showed comparable or superior activity against resistant strains, indicating their potential as new therapeutic agents in combating infections .

Neuroprotective Effects

Emerging research suggests that compounds similar to 1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine may also possess neuroprotective properties.

Alzheimer’s Disease Research

- Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. A series of thiazole derivatives were synthesized and evaluated for AChE inhibition, with some exhibiting IC50 values as low as 2.7 µM . This suggests a potential application in the treatment of neurodegenerative diseases.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions that include cycloaddition reactions and condensation processes.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cycloaddition | Formation of triazole ring via [3+2] cycloaddition between azide and alkyne derivatives. |

| 2 | Condensation | Reaction between thiazole derivatives and phenolic compounds to form the final product. |

| 3 | Purification | Techniques such as column chromatography are employed to isolate pure compounds for biological testing. |

Wirkmechanismus

Unique Structural Features:

Benzyloxyphenyl Group: Enhances lipophilicity and membrane permeability.

Chlorophenyl-thiazolyl Moiety: Contributes to biological activity and specificity.

Triazolyl-amine Core: Provides stability and potential for diverse functionalization.

Vergleich Mit ähnlichen Verbindungen

4-(4-Chlorophenyl)-2-phenylthiazole

1-Phenyl-4-(3-chlorophenyl)-1H-1,2,3-triazole

1-(4-Benzyloxyphenyl)-1H-1,2,3-triazole

This compound’s unique combination of functional groups and its chemical versatility set it apart from other compounds. Its applications in various fields demonstrate its significance and potential for future research and development.

Biologische Aktivität

The compound 1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole ring fused with thiazole and phenyl groups. The molecular formula is , with a molecular weight of 356.82 g/mol. The presence of the benzyloxy group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with azoles in the presence of base catalysts. The following general synthetic route is often employed:

- Formation of Thiazole Ring : The thiazole ring is synthesized through the condensation of a thioketone with an appropriate amine under reflux conditions.

- Triazole Formation : The triazole moiety is formed via a click reaction between azides and alkynes.

- Final Coupling : The final compound is obtained by coupling the thiazole and triazole intermediates.

Anticancer Properties

Recent studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 29.36 ± 3.20 |

| MCF-7 (breast cancer) | 41.98 ± 2.23 |

| PC-3 (prostate cancer) | >50 |

| HCT-15 (colon cancer) | 35.09 ± 2.36 |

These results indicate that the compound is particularly effective against cervical and colon cancer cell lines, suggesting a mechanism that may involve inducing apoptosis or disrupting cellular proliferation pathways .

The compound's mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to enhance the expression of estrogen-related receptor gamma (ERRγ), which plays a crucial role in metabolic regulation and adipocyte differentiation . This suggests potential applications in treating obesity-related disorders alongside its anticancer properties.

Antimicrobial and Antioxidant Activities

In addition to anticancer effects, some derivatives of this compound have been evaluated for antimicrobial activity against various pathogens. Studies indicate that certain modifications to the structure can enhance these properties significantly . Furthermore, antioxidant assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential.

Case Studies

A notable case study involved testing a series of related triazole compounds for their effects on human cancer cell lines using CCK-8 assays. The results indicated that structural variations significantly impacted biological activity, highlighting the importance of specific substituents in enhancing efficacy .

Q & A

Basic: What are the optimal synthetic routes for constructing the triazole-thiazole core of this compound?

The triazole-thiazole core can be synthesized via cyclization and coupling reactions. Key steps include:

- Cyclization with POCl₃ : Use phosphorous oxychloride (POCl₃) at 120°C to cyclize thiourea intermediates into thiazole derivatives (e.g., 4-(3-chlorophenyl)thiazol-2-amine) .

- Click Chemistry for Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour improves yield and purity .

- Coupling Reactions : Link the benzyloxy-phenyl group to the triazole-thiazole core using substituted benzyl chlorides in DMF under reflux .

Basic: How can spectroscopic methods validate the structure of this compound?

Critical characterization techniques include:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example:

- Benzyloxy protons resonate at δ 5.0–5.2 (singlet).

- Thiazole C-2 protons appear as a singlet at δ 7.8–8.2 .

- IR Spectroscopy : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹ for the triazole-5-amine, C-Cl stretch at 750 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

To design SAR experiments:

- Vary Substituents : Modify the benzyloxy (e.g., electron-withdrawing groups like -NO₂) or 3-chlorophenyl moiety (e.g., replace Cl with -CF₃) to assess impacts on target binding .

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole (e.g., 1,3,4-oxadiazole) to enhance metabolic stability .

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Mycobacterium tuberculosis enoyl reductase (IC₅₀ correlations in ) .

Advanced: How to address contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay Conditions : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) or cell lines. Standardize protocols using CLSI guidelines .

- Compound Purity : Confirm purity via HPLC (>95%) to exclude byproducts (e.g., unreacted thiourea intermediates) .

- Structural Analogues : Compare activity of regioisomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) to identify pharmacophoric requirements .

Basic: What catalytic systems improve yield in triazole-thiazole coupling reactions?

- Heterogeneous Catalysis : Bleaching Earth Clay (10 wt%) in PEG-400 reduces side reactions (e.g., oxidation) and enhances regioselectivity .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours for conventional heating) and improves yields by 15–20% .

- Base Selection : Use K₂CO₃ in DMF for deprotonation during benzyloxy group coupling .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- MD Simulations : Assess stability of protein-ligand complexes (e.g., 100 ns simulations in GROMACS) to prioritize analogs with durable binding .

- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with antimycobacterial activity (e.g., Cl vs. F at the 3-position) .

Basic: How to troubleshoot low yields in the final coupling step?

- Purify Intermediates : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 4-(benzyloxy)phenyl azide .

- Optimize Stoichiometry : Use a 1.2:1 molar ratio of thiazole-amine to benzyl chloride derivatives to account for side reactions .

- Monitor Reaction Progress : TLC (hexane:ethyl acetate 3:1) ensures complete consumption of starting materials .

Advanced: What strategies enhance selectivity for microbial vs. mammalian targets?

- Target-Specific Design : Focus on microbial enzymes absent in humans (e.g., bacterial dihydrofolate reductase).

- Metallocomplexation : Coordinate the triazole-amine with Mn(II) or Fe(II) to enhance membrane penetration in Gram-negative bacteria .

- Prodrug Modification : Introduce ester groups (e.g., acetyl) for hydrolytic activation in bacterial cytoplasm .

Basic: What safety precautions are critical during synthesis?

- Handle Chlorinated Reagents : Use fume hoods for POCl₃ and benzyl chlorides to avoid inhalation .

- Waste Disposal : Neutralize acidic/byproduct streams (e.g., HCl gas) with 10% NaOH before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles during reflux steps .

Advanced: How to scale up synthesis without compromising purity?

- Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps (e.g., thiazole formation at 120°C) .

- Crystallization Optimization : Use ethanol/water (7:3) for recrystallization to remove PEG-400 residues .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.